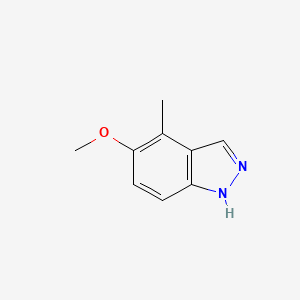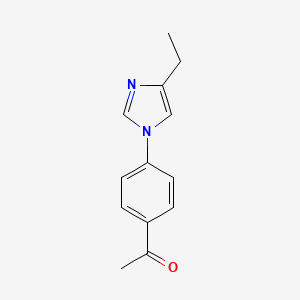
5,5-difluoro-2-methyloxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-difluoro-2-methyloxane-2-carboxylic acid: is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with two fluorine atoms and a carboxylic acid group. This compound is a white crystalline solid and is known for its chiral nature, possessing a chiral center at the 2-position of the tetrahydropyran ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-2-methyloxane-2-carboxylic acid typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: Formation of the tetrahydropyran ring through intramolecular cyclization reactions.
Functional Group Transformation: Introduction of the carboxylic acid group through oxidation or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5-difluoro-2-methyloxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may impart desirable properties such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5,5-difluoro-2-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can influence the binding affinity and selectivity towards target molecules. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
- 5,5-difluoro-2-methyloxane-2-carboxylic acid
- 5,5-difluoro-2-methyl-1,3-dioxane-2-carboxylic acid
- 5,5-difluoro-2-methyl-1,4-dioxane-2-carboxylic acid
Comparison: Compared to these similar compounds, this compound is unique due to its specific ring structure and the position of the fluorine atoms. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H10F2O3 |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
5,5-difluoro-2-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-6(5(10)11)2-3-7(8,9)4-12-6/h2-4H2,1H3,(H,10,11) |
Clave InChI |
GLLJNTVQOJMNQA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CO1)(F)F)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{2-[(3-Aminopyridin-2-yl)amino]phenyl}(4-fluorophenyl)methanone](/img/structure/B8505854.png)

![3-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8505867.png)

![3-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propionic acid](/img/structure/B8505884.png)




